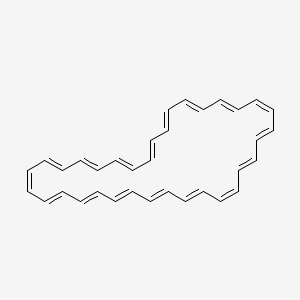
3-Octen-2-amine, N,N-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octen-2-amine, N,N-dimethyl-, (E)- is an organic compound that belongs to the class of amines It is characterized by the presence of a double bond in the octenyl chain and a dimethylamino group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octen-2-amine, N,N-dimethyl-, (E)- typically involves the reaction of 3-octen-2-one with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of 3-Octen-2-amine, N,N-dimethyl-, (E)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Octen-2-amine, N,N-dimethyl-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines depending on the substituent introduced.
Applications De Recherche Scientifique
3-Octen-2-amine, N,N-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Octen-2-amine, N,N-dimethyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Octen-2-amine: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
N,N-Dimethyl-2-octylamine: Similar structure but lacks the double bond, affecting its chemical behavior.
2-Octen-1-amine, N,N-dimethyl-, (E)-: Similar but with the amino group attached to the first carbon, leading to different reactivity.
Uniqueness
3-Octen-2-amine, N,N-dimethyl-, (E)- is unique due to the combination of the double bond and the dimethylamino group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
55956-31-5 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
(E)-N,N-dimethyloct-3-en-2-amine |
InChI |
InChI=1S/C10H21N/c1-5-6-7-8-9-10(2)11(3)4/h8-10H,5-7H2,1-4H3/b9-8+ |
Clé InChI |
QEFBPYWOPARHMF-CMDGGOBGSA-N |
SMILES isomérique |
CCCC/C=C/C(C)N(C)C |
SMILES canonique |
CCCCC=CC(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)



![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)

![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)

![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
